calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate

Description

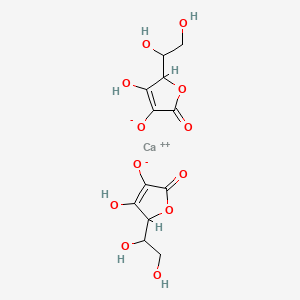

Calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate, commonly known as calcium ascorbate or Ester C, is a calcium salt of ascorbic acid (vitamin C). Its IUPAC name reflects the stereochemistry of the molecule: the (2R) and (1S) configurations indicate specific spatial arrangements of hydroxyl and ethyl groups on the furanone ring . The molecular formula is C₁₂H₁₄CaO₁₂ (or Ca(C₆H₇O₆)₂), representing a 2:1 ratio of ascorbate anions to calcium cations .

Calcium ascorbate is valued for its neutral pH, making it less irritating to the gastrointestinal tract compared to ascorbic acid. It is widely used in dietary supplements, food fortification, and pharmaceuticals due to its antioxidant properties and enhanced bioavailability .

Properties

IUPAC Name |

calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Ca/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLORRZQTHNGFTI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14CaO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Erythorbic Acid with Calcium Salts

The predominant method for preparing calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate involves the direct reaction of erythorbic acid with calcium salts, such as calcium carbonate or calcium chloride. This process typically proceeds under controlled conditions to ensure complete salt formation and purity.

- Dissolution of erythorbic acid in an aqueous medium.

- Addition of an equimolar amount of calcium salt (carbonate or chloride).

- Adjustment of pH to facilitate salt formation, often around neutral to slightly alkaline pH.

- Stirring at ambient or slightly elevated temperatures (around 40–60°C) to promote reaction kinetics.

- Filtration and washing to remove residual impurities.

- Drying under vacuum or mild heat to obtain the crystalline calcium salt.

Reaction Equation:

$$

\text{Erythorbic acid} + \text{Calcium salt} \rightarrow \text{this compound} + \text{By-products}

$$

Esterification and Salt Formation via Fermentation and Chemical Methods

Some literature suggests biosynthetic routes, especially involving fermentation processes, where erythorbic acid is produced via microbial activity, followed by chemical salt formation with calcium ions. This method ensures high purity and is suitable for food-grade applications.

- Fermentation of glucose using specific bacterial strains (e.g., Pseudomonas fluorescens) to produce erythorbic acid.

- Extraction and purification of erythorbic acid.

- Chemical reaction with calcium salts as described above.

Alternative Synthetic Routes

Use of Precursors and Intermediate Compounds

Advanced synthetic strategies involve preparing intermediate compounds such as 2-keto-D-gluconic acid, which can be chemically transformed into erythorbic acid, followed by calcium salt formation.

Process Optimization and Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 40–60°C | Accelerates reaction kinetics without degrading sensitive compounds |

| pH | 7.0–8.0 | Facilitates salt formation and minimizes hydrolysis |

| Reaction Time | 2–6 hours | Ensures complete conversion |

| Solvent | Water | Preferred for safety and environmental considerations |

Purification and Crystallization

Post-synthesis, purification involves:

- Filtration to remove unreacted materials.

- Washing with cold water or alcohols to eliminate impurities.

- Crystallization through cooling or solvent evaporation.

- Drying under vacuum or desiccation to obtain a stable, high-purity product.

Data Summary Table

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Salt Formation | Erythorbic acid + Calcium carbonate/chloride | pH 7–8, 40–60°C, 2–6 hrs | Simple, scalable | Requires high purity reactants |

| Biosynthesis + Chemical Salt | Microbial fermentation + calcium salts | Fermentation at 25–30°C, followed by salt formation | High purity, environmentally friendly | Longer process, fermentation control needed |

| Derivative Conversion | Ascorbic acid derivatives + calcium | Controlled oxidation/reduction, mild heating | Flexibility in process | Complex, multi-step |

Chemical Reactions Analysis

Types of Reactions

Calcium ascorbate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Ascorbic acid, the active component of calcium ascorbate, can be oxidized by iodine in acidic conditions.

Reduction: Ascorbic acid acts as a reducing agent and can reduce metal ions such as iron and copper.

Substitution: Calcium ascorbate can undergo substitution reactions where the calcium ion is replaced by other metal ions.

Major Products Formed

The major products formed from these reactions include dehydroascorbic acid (from oxidation) and various metal ascorbates (from substitution reactions).

Scientific Research Applications

Calcium ascorbate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of calcium ascorbate involves its role as an antioxidant. Ascorbic acid donates a hydrogen atom to lipid radicals, removes molecular oxygen, and quenches singlet oxygen. It also regenerates α-tocopherol from the tocopheroxyl radical species and scavenges aqueous radicals . In humans, ascorbic acid is essential for collagen formation and tissue repair by acting as a cofactor in the posttranslational formation of 4-hydroxyproline in collagen .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between calcium ascorbate and related ascorbate derivatives:

| Compound Name | IUPAC Name / Key Features | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Calcium Ascorbate | Calcium (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | C₁₂H₁₄CaO₁₂ | 5743-28-2* | 390.31 |

| Sodium Ascorbate | Sodium (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | C₆H₇NaO₆ | 134-03-2 | 198.11 |

| Potassium Ascorbate | Potassium (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2,5-dihydrofuran-3-olate | C₆H₇KO₆ | 15421-15-5 | 214.21 |

| Sodium Erythorbate (E316) | Sodium (2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2,5-dihydrofuran-3-olate | C₆H₇NaO₆ | 6381-77-7 | 198.11 |

| Magnesium Ascorbate | Magnesium (2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | C₁₂H₁₄MgO₁₂ | N/A | 374.53 |

*Note: The CAS number 5743-28-2 corresponds to the dihydrate form of monocalcium bis(ascorbate) .

Key Structural Differences :

- Cation Type : Calcium ascorbate contains Ca²⁺, while sodium, potassium, and magnesium ascorbates use Na⁺, K⁺, and Mg²⁺, respectively. This affects solubility and ionic strength .

- Stereochemistry : Sodium erythorbate (E316) differs in the configuration of the dihydroxyethyl group (R instead of S), altering its antioxidant efficacy and metabolic pathways .

Physicochemical Properties

| Property | Calcium Ascorbate | Sodium Ascorbate | Potassium Ascorbate | Sodium Erythorbate |

|---|---|---|---|---|

| Solubility (Water) | ~130 g/L (20°C) | ~620 g/L (20°C) | ~500 g/L (20°C) | ~150 g/L (20°C) |

| pH (1% Solution) | 6.5–7.5 | 7.0–8.0 | 7.0–8.0 | 5.5–7.0 |

| Thermal Stability | Stable up to 150°C | Decomposes at 190°C | Decomposes at 200°C | Stable up to 170°C |

Notes:

Biological Activity

Calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a calcium ion complexed with a furan derivative. This structure is believed to influence its solubility and bioavailability, critical factors in determining its biological activity.

1. Calcium Bioavailability

Calcium plays a vital role in various physiological processes, including bone health and cellular signaling. Recent studies have indicated that the bioavailability of calcium from different sources can significantly affect its efficacy. For instance, stabilized amorphous calcium carbonate (ACC) has been shown to have enhanced solubility and absorption compared to crystalline forms . The compound may exhibit similar properties due to its unique furan structure.

The mechanisms through which this compound exerts its effects may involve modulation of key signaling pathways associated with bone metabolism. For instance, the regulation of osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL) levels is crucial for maintaining bone density . Additionally, the Wnt signaling pathway plays a significant role in osteoblast differentiation and function, which may be influenced by furan derivatives like this compound.

Case Study: Osteoporosis Treatment

In a controlled study involving postmenopausal women, the administration of calcium-rich supplements led to improved BMD and reduced markers of bone resorption. Although specific studies on the furanolate compound are scarce, the trends observed in calcium supplementation suggest that similar compounds could yield beneficial outcomes in osteoporosis management.

Q & A

Q. What are the established synthesis protocols for calcium ascorbate, and how is product purity validated?

Calcium ascorbate synthesis typically involves neutralizing L-ascorbic acid with calcium carbonate or hydroxide under controlled pH (5.0–7.0) and inert atmospheres to prevent oxidation. Purification is achieved via recrystallization from ethanol-water mixtures, followed by lyophilization. Purity is validated using HPLC with UV detection (λ = 245 nm) and titration for calcium content .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of calcium ascorbate?

- X-ray crystallography : Resolves 3D conformation, bond angles, and coordination geometry. SHELX software (e.g., SHELXL) refines crystallographic data, particularly for verifying calcium-oxygen coordination patterns .

- NMR spectroscopy : H and C NMR identify stereochemistry (e.g., (2R,1S) configuration) and hydrogen bonding. DMSO-d6 is used as a solvent to enhance signal resolution for hydroxyl groups .

- FT-IR : Confirms functional groups (e.g., C=O stretch at 1765 cm⁻¹, O-H at 3400 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the study of calcium ascorbate’s electronic properties?

Hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) model electronic structure, including charge distribution on the furanone ring and calcium coordination. DFT calculations predict redox potentials, aiding in understanding antioxidant mechanisms. Validation against experimental UV-Vis spectra (e.g., λmax ≈ 265 nm) is critical .

Q. What experimental strategies differentiate the bioactivity of calcium ascorbate stereoisomers?

- Chiral chromatography : Use a CHIRALPAK® IC column with hexane/isopropanol (90:10) to resolve stereoisomers.

- Enzymatic assays : Compare inhibition of adenosine deaminase (ADA) or antiviral activity (e.g., against HCMV) between (2R,1S) and other configurations. EC50 values from plaque reduction assays (e.g., ent-12b EC50 = 6.8 µM for HCMV) highlight stereochemical impacts .

Q. How can calcium ascorbate’s interaction with procollagen-proline dioxygenase (P4H) be analyzed?

- Molecular docking : Autodock Vina simulates binding affinity between ascorbate’s dihydroxyethyl group and P4H’s Fe²⁺ active site.

- Isothermal titration calorimetry (ITC) : Measures binding constants (Kd) and stoichiometry.

- Knockout models : P4H-null fibroblasts assess ascorbate’s role in collagen hydroxylation via LC-MS/MS hydroxyproline quantification .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data for calcium ascorbate derivatives?

Discrepancies often arise from:

- Purity variations : Use ICP-MS to quantify residual metals (e.g., Fe³⁺) that alter redox behavior.

- Stereochemical impurities : Apply circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98% for (2R,1S)).

- Assay conditions : Standardize cell culture media (e.g., RPMI-1640 with 10% FBS) and oxygen levels (5% O₂ for P4H studies) .

Methodological Tables

Table 1. Key spectroscopic parameters for calcium ascorbate:

| Technique | Parameters | Significance |

|---|---|---|

| H NMR (DMSO-d6) | δ 4.80 (d, J=6 Hz, C2-H), δ 3.95 (m, C1-H₂) | Confirms dihydroxyethyl stereochemistry |

| FT-IR | 1765 cm⁻¹ (C=O), 1640 cm⁻¹ (C-O-C) | Identifies lactone and ether groups |

| X-ray diffraction | Space group P2₁, Z=4 | Reveals monoclinic crystal system |

Table 2. Comparative bioactivity of ascorbate derivatives:

| Compound | Antiviral EC50 (µM, HCMV) | ADA Substrate Activity |

|---|---|---|

| Calcium ascorbate (2R,1S) | 6.8 | Moderate (Km = 1.2 mM) |

| Sodium ascorbate | 12.3 | Low (Km = 2.5 mM) |

| D-Isoascorbic acid | >50 | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.